Butyl cyclohexanecarboxylate
Description
Historical Development and Significance of Cyclohexanecarboxylate (B1212342) Esters
The study of esters, organic compounds formed by the reaction of an acid with an alcohol, has been a cornerstone of organic chemistry since the 19th century. nist.gov The German chemist Leopold Gmelin is credited with introducing the term "ester" in the first half of the 1800s. nist.gov Cyclohexanecarboxylate esters belong to the family of alicyclic esters, which are characterized by a cyclic, non-aromatic ring structure. The development of these esters is intrinsically linked to the synthesis of their parent acid, cyclohexanecarboxylic acid. nist.gov
Historically, cyclohexanecarboxylic acid and its derivatives have been of interest for their applications in various fields, including pharmaceuticals and as raw materials for synthetic organic materials. nih.govgoogle.com For instance, derivatives have been explored as insecticides, tumor inhibitors, and allergy inhibitors. nih.gov The synthesis of cyclohexanecarboxylic acid itself can be achieved through methods like the hydrogenation of benzoic acid or via the Diels-Alder reaction of 1,3-butadiene (B125203) and acrylic acid, followed by hydrogenation. nih.govgoogle.com The subsequent esterification with various alcohols, including butanol, gives rise to the corresponding cyclohexanecarboxylate esters. While the broader class of esters is known for its use as fragrances, solvents, and plasticizers, specific historical milestones for butyl cyclohexanecarboxylate are not extensively documented in readily available literature. thegoodscentscompany.comlibretexts.org
Rationale for Advanced Academic Research on this compound
Advanced academic research into this compound is primarily driven by the need to understand the structure-property relationships in alicyclic esters and to explore their potential applications. The compound's molecular structure, featuring a bulky, non-planar cyclohexyl group and a flexible butyl chain, suggests potential uses as a specialty solvent, a plasticizer, or an intermediate in the synthesis of more complex molecules.
Research into similar esters, such as those of phthalic acid and adipic acid, has been extensive due to their widespread use as plasticizers in polymers like polyvinyl chloride (PVC). chemeo.com However, concerns over the environmental and health impacts of some traditional plasticizers have spurred research into alternatives. nist.gov While not extensively studied for this purpose, the physical properties of this compound make it a candidate for investigation as a potentially less toxic plasticizer. chemicalbook.com Furthermore, understanding its behavior as a solvent is crucial for its potential use in various chemical processes and formulations.
Current State of Knowledge and Key Challenges in this compound Research
The current state of knowledge on this compound is largely centered on its fundamental physicochemical properties, which have been cataloged in various chemical databases. chemeo.comnih.gov These properties are crucial for predicting its behavior in different applications.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | nih.gov |
| Molecular Weight | 184.28 g/mol | chemeo.com |
| CAS Number | 6553-81-7 | nih.gov |
| Boiling Point (estimated) | 232.16 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Flash Point (estimated) | 189.00 °F (87.10 °C) | thegoodscentscompany.com |
| logP (o/w) (estimated) | 3.776 | thegoodscentscompany.com |
Key challenges in the research of this compound are primarily related to its synthesis and the comprehensive characterization of its performance in specific applications. The synthesis of esters, while a well-established reaction, often faces challenges in achieving high yields and purity, especially on an industrial scale. researchgate.net These challenges include managing the reaction equilibrium, which often requires the removal of water, and the development of efficient and reusable catalysts. researchgate.net For this compound, a significant challenge is the lack of extensive research into its specific applications, which limits the understanding of its performance characteristics compared to more established compounds.
Scope and Objectives of Scholarly Inquiry into this compound
The scope of scholarly inquiry into this compound encompasses its synthesis, characterization, and potential applications. Key objectives of such research would include:
Optimization of Synthesis: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound. This includes the investigation of novel catalysts and reaction conditions to improve yield and reduce waste.
Detailed Physicochemical Characterization: Expanding the currently available data on its physical and chemical properties. This would involve precise experimental measurements of properties like viscosity, refractive index, and solvent parameters over a range of temperatures.
Evaluation in Potential Applications: Systematically investigating its performance as a plasticizer for various polymers, a solvent in different chemical systems, or as a building block in organic synthesis. This would involve comparing its efficacy to existing commercial products.
Structure-Property-Performance Correlation: Establishing a clear understanding of how its molecular structure influences its macroscopic properties and, in turn, its performance in specific applications.
Interactive Data Table: Estimated Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Standard Gibbs free energy of formation | -167.73 kJ/mol | Joback Method |
| Enthalpy of formation at standard conditions | -460.85 kJ/mol | Joback Method |
| Enthalpy of fusion at standard conditions | 18.87 kJ/mol | Joback Method |
| Enthalpy of vaporization at standard conditions | 49.67 kJ/mol | Joback Method |
| Log10 of Water solubility in mol/l | -2.94 | Crippen Method |
| Octanol/Water partition coefficient (logP) | 2.910 | Crippen Method |
Structure
2D Structure
Properties
CAS No. |
6553-81-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
butyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h10H,2-9H2,1H3 |
InChI Key |
IPGMIYAOWRJGBE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1CCCCC1 |
Canonical SMILES |
CCCCOC(=O)C1CCCCC1 |
Other CAS No. |
6553-81-7 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Butyl Cyclohexanecarboxylate
Esterification Reactions for Butyl Cyclohexanecarboxylate (B1212342) Synthesis
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents the most direct approach to synthesizing butyl cyclohexanecarboxylate. This can be achieved through direct methods where the carboxylic acid itself is activated, or through transesterification where one ester is converted into another.
Direct esterification involves the reaction of cyclohexanecarboxylic acid with butanol. The primary challenge in this approach is the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the alcohol.
The Steglich esterification is a notably mild and efficient method for forming ester bonds, particularly suitable for sensitive substrates. wikipedia.orgnih.gov This reaction utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. wikipedia.orgwikipedia.org The presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is crucial for accelerating the reaction and suppressing side reactions. organic-chemistry.orgorganic-chemistry.org
The mechanism begins with the reaction of cyclohexanecarboxylic acid with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. nih.govorganic-chemistry.org This intermediate is susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than butanol, intercepts the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This active intermediate then readily reacts with butanol to yield this compound and the protonated DMAP catalyst. The driving force for the reaction is the formation of the stable and largely insoluble urea (B33335) byproduct, such as N,N'-dicyclohexylurea (DCU) when using DCC. wikipedia.org This reaction is generally conducted at room temperature in aprotic solvents. wikipedia.orgorganic-chemistry.org
| Parameter | Condition |
| Carboxylic Acid | Cyclohexanecarboxylic Acid |
| Alcohol | Butanol |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (catalytic amount) |
| Solvent | Dichloromethane (CH2Cl2) or other aprotic solvents |
| Temperature | Typically 0°C to Room Temperature |
| Byproduct | N,N'-Dicyclohexylurea (DCU) |
Acid-catalyzed esterification, widely known as the Fischer-Speier esterification, is a classic and cost-effective method for producing esters. masterorganicchemistry.comtaylorandfrancis.com This equilibrium-controlled reaction involves heating a mixture of cyclohexanecarboxylic acid and butanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk
The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orglibretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of butanol. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product, this compound. masterorganicchemistry.comlibretexts.org
Because the reaction is reversible, specific strategies must be employed to drive the equilibrium towards the product side. taylorandfrancis.comchemguide.co.uk Common approaches include using a large excess of one reactant (typically the less expensive alcohol, butanol) or removing the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
| Parameter | Condition |
| Carboxylic Acid | Cyclohexanecarboxylic Acid |
| Alcohol | Butanol (often in excess) |
| Catalyst | Sulfuric Acid (H₂SO₄) or Toluenesulfonic acid (TsOH) |
| Temperature | Reflux |
| Key Feature | Reversible reaction; requires removal of water or excess alcohol to maximize yield. masterorganicchemistry.comtaylorandfrancis.com |
Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. beilstein-journals.org To synthesize this compound, a starting ester like methyl cyclohexanecarboxylate or ethyl cyclohexanecarboxylate would be reacted with butanol. This process can be catalyzed by either acids or bases. beilstein-journals.org
Lewis acids are effective catalysts for transesterification. mdpi.compreprints.org They function by coordinating to the carbonyl oxygen of the starting ester, thereby increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by butanol. mdpi.compreprints.org A wide range of Lewis acids can be used, with metal-containing compounds being particularly common.
Titanium-based catalysts, such as titanium alkoxides like titanium(IV) isopropoxide or solid catalysts like titania (TiO₂), are known to be effective for esterification and transesterification reactions. mdpi.com The mechanism involves the activation of the carbonyl group of the starting ester (e.g., methyl cyclohexanecarboxylate) by the Lewis acidic titanium center. mdpi.com Butanol then attacks the activated carbonyl, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination of the original alcohol (e.g., methanol) yield this compound. These catalysts are often favored for their high activity and, in the case of solid catalysts, for their ease of separation and potential for recycling. mdpi.com
| Parameter | Condition |
| Starting Ester | Methyl or Ethyl Cyclohexanecarboxylate |
| Alcohol | Butanol |
| Catalyst | Titanium(IV) alkoxides (e.g., Ti(O-iPr)₄) or solid TiO₂-based catalysts |
| Temperature | Elevated temperatures, often with distillation to remove the lower-boiling alcohol byproduct. |
| Advantage | Can be performed under neutral or mildly acidic conditions, avoiding strong Brønsted acids. |
Base-catalyzed transesterification is a common and efficient method, particularly in industrial applications like biodiesel production. researchgate.net The reaction requires a strong base, typically an alkoxide corresponding to the alcohol being used, such as sodium butoxide (NaOBu) for the synthesis of this compound.
The mechanism is initiated by the deprotonation of butanol by the strong base to generate the butoxide anion, a potent nucleophile. youtube.com This butoxide ion then performs a nucleophilic acyl substitution on the carbonyl carbon of the starting ester (e.g., methyl cyclohexanecarboxylate). This addition forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group (e.g., methoxide) to form the desired this compound. The eliminated methoxide (B1231860) ion then reacts with butanol to regenerate the butoxide catalyst, continuing the catalytic cycle. To drive the reaction to completion, the lower-boiling alcohol byproduct (methanol) is typically removed by distillation.
| Parameter | Condition |
| Starting Ester | Methyl or Ethyl Cyclohexanecarboxylate |
| Alcohol | Butanol |
| Catalyst | Sodium Butoxide (NaOBu) or Potassium Butoxide (KOtBu) |
| Temperature | Typically reflux temperature of the alcohol. |
| Mechanism | Involves nucleophilic attack by the butoxide ion on the starting ester. youtube.com |
Esterification Utilizing Activated Carboxylic Acid Derivatives
A fundamental strategy to facilitate esterification, especially when direct acid-catalyzed methods are slow or inefficient, is the activation of the carboxylic acid group. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing its reactivity toward nucleophilic attack by an alcohol like butanol. youtube.com
One common method is the conversion of cyclohexanecarboxylic acid into an acyl chloride. Reagents such as thionyl chloride (SOCl₂) can be used to replace the -OH group with a chloride atom. youtube.com The resulting cyclohexanecarbonyl chloride is a highly reactive intermediate that readily reacts with butanol to form the desired ester, this compound. This reaction typically proceeds under mild conditions and gives high yields.
Another activation method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid adds across one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by butanol, leading to the formation of the ester and dicyclohexylurea as a byproduct. This method is often employed in peptide synthesis but is applicable to general ester formation as well. youtube.com
Catalytic Systems in this compound Synthesis
Catalysis is central to the modern synthesis of esters, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been effectively applied to ester synthesis.
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. Sulfonated carbonaceous materials have emerged as effective solid acid catalysts for esterification reactions. nih.govnih.gov These materials can be prepared from inexpensive sources like lignosulfonate, a waste product from the paper industry. nih.govnih.gov
A sulfonated carbon material prepared from lignosulfonate was shown to be an effective catalyst for the esterification of cyclohexanecarboxylic acid with ethanol. nih.govnih.gov The catalyst, possessing a sulfonic acid group density of 1.24 mmol/g, demonstrated catalytic activity comparable to the commercial ion-exchange resin Amberlyst-15. nih.govnih.gov This suggests its potential applicability for synthesis with butanol. The primary advantage of such carbon-based solid acids is their thermal stability and the reduction of waste generated compared to homogeneous acid catalysts like sulfuric acid. nih.gov
| Catalyst | Acid Group Density (SO₃H) | Substrate | Alcohol | Catalytic Performance | Notes |
|---|---|---|---|---|---|
| Sulfonated Carbon from Lignosulfonate | 1.24 mmol/g | Cyclohexanecarboxylic Acid | Ethanol | Comparable to Amberlyst-15 | Demonstrates viability of waste-derived heterogeneous catalysts. |
| Amberlyst-15 | Higher than 1.24 mmol/g | Cyclohexanecarboxylic Acid | Ethanol | Slightly lower yield than sulfonated carbon catalyst | Difference attributed to reactant accessibility to catalytic sites. |
Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally friendly route for ester synthesis. researchgate.netresearchgate.net Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous or micro-aqueous environments. jmbfs.orgnih.gov They operate under mild conditions, reducing energy consumption and the formation of by-products. nih.gov
The synthesis of esters using lipases involves the reaction of a carboxylic acid with an alcohol. nih.gov Various lipases, such as those from Candida antarctica (immobilized as Novozym 435), Pseudomonas fluorescens, and Thermomyces lanuginosus, have been successfully used for synthesizing short-chain alkyl esters. nih.govnih.gov In studies on the synthesis of flavor esters, the esterification of acids like butyric acid with alcohols such as 1-butanol (B46404) achieved high conversion rates, often exceeding 90%. nih.gov These findings are directly relevant to the synthesis of this compound. The choice of lipase (B570770) and reaction medium (e.g., organic solvents like heptane (B126788) or solvent-free systems) are critical parameters influencing reaction yield and rate. nih.govumich.edu
| Lipase Biocatalyst | Acid Substrate | Alcohol Substrate | Reaction Medium | Conversion Yield (%) |
|---|---|---|---|---|
| IMMCALB-T2-350 (Candida antarctica) | Butyric Acid | 1-Butanol | Heptane | >90% |
| IMMAPF-T2-150 (Pseudomonas fluorescens) | Butyric Acid | 1-Butanol | Heptane | >90% |
| PFL-octyl-silica (Pseudomonas fluorescens) | Butyric Acid | 1-Butanol | Heptane | >90% |
Green Chemistry Principles Applied to this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally sustainable by adopting these principles.
Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach reduces waste, eliminates the cost of solvent purchase and disposal, and can sometimes lead to higher reaction rates and yields. nih.gov
Solvent-free synthesis has been successfully applied to lipase-catalyzed reactions. nih.gov The enzymatic synthesis of esters can be carried out by directly mixing the liquid substrates (cyclohexanecarboxylic acid and butanol) with the immobilized enzyme. This method is highly efficient and environmentally friendly, offering a clean route to the product. nih.gov Similarly, some heterogeneous catalytic reactions can be performed under solvent-free conditions, further enhancing their green credentials.
Utilization of Sustainable Reagents and Feedstocks
The drive towards greener chemical processes has led to the exploration of sustainable reagents and feedstocks for the synthesis of esters like this compound. A significant area of this research is the use of enzymatic catalysts, particularly lipases, which are considered a green alternative to conventional acid or base catalysts. Lipases operate under mild conditions, are highly selective, and are biodegradable. For instance, lipase B from Candida antarctica has been effectively used in the synthesis of various esters. rsc.orgmdpi.com This enzymatic approach avoids the use of harsh chemicals and reduces the generation of hazardous waste. mdpi.com
Furthermore, there is a growing interest in utilizing feedstocks derived from renewable resources. While direct synthesis of this compound from biomass is not yet widely reported, related research has demonstrated the successful synthesis of cyclohexanetetracarboxylates from sugar-derived muconic and fumaric acids. rsc.org This points towards the potential of using bio-based starting materials for the cyclohexane (B81311) ring, which could be a future pathway for the sustainable production of this compound.
Energy-Efficient Reaction Conditions
Energy consumption is a critical factor in the sustainability of chemical syntheses. The development of energy-efficient reaction conditions is a key research goal. One innovative approach is the use of microwave irradiation to accelerate reaction rates, which can significantly reduce reaction times and energy input compared to conventional heating methods. researchgate.net Another novel technique involves the use of electromagnetic milling, which facilitates the synthesis of tert-butyl esters in a solvent-free and base-free environment without the need for external heating. This method relies on the activation of bonds through magnetization, offering a highly efficient and green synthetic route.
Optimization of Synthesis Parameters and Yield Enhancement Strategies
To maximize the production of this compound, careful optimization of various synthesis parameters is essential. These parameters include the molar ratio of reactants, reaction temperature, and reaction time.
Molar Ratio and Concentration Effects
The molar ratio of the alcohol (butanol) to the carboxylic acid (cyclohexanecarboxylic acid) plays a crucial role in driving the esterification equilibrium towards the product side. An excess of one reactant, typically the less expensive one, is often used to increase the conversion of the other. For example, in the synthesis of other esters, varying the molar ratio has been shown to significantly impact the yield. researchgate.netresearchgate.net The optimal molar ratio is determined experimentally to achieve the highest possible yield without incurring unnecessary costs from using a large excess of one reactant.
The table below illustrates the effect of the molar ratio of alcohol to acid on the yield of an ester, based on data from related esterification reactions.
| Molar Ratio (Alcohol:Acid) | Catalyst | Reaction Time (min) | Yield (%) |
| 0.8:1 | Sulfuric Acid | 6 | Increases |
| 1:1 | Sulfuric Acid | 6 | Maximum |
| 1.1:1 | Sulfuric Acid | 6 | Decreases |
This table is illustrative and based on data for hexylbutanoate synthesis under microwave irradiation. researchgate.net
Temperature and Reaction Time Influence
Reaction temperature and time are interconnected parameters that significantly influence the rate of reaction and the final yield of the ester. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product or catalyst, particularly in enzymatic reactions. researchgate.netbiotage.com
The reaction time must be sufficient to allow the reaction to reach equilibrium or the desired level of conversion. Prolonging the reaction time beyond this point may not lead to a significant increase in yield and could increase the likelihood of by-product formation. biotage.comresearchgate.net
The following table demonstrates the typical relationship between reaction time and yield in an esterification reaction.
| Reaction Time (min) | Temperature (°C) | Yield (%) |
| 2 | 100 | 43 |
| 5 | 100 | 55 |
| 10 | 100 | 60 |
| 15 | 100 | 64 |
This table is illustrative and based on data for an amide synthesis, showing a trend that can be analogous to esterification. biotage.com
Kinetic Studies of this compound Formation
Kinetic studies provide valuable insights into the reaction mechanism and help in determining the optimal conditions for the synthesis of this compound. The kinetics of the alkaline hydrolysis of related esters, such as methyl and ethyl cyclohexanecarboxylates, have been studied to understand the reactivity of the cyclohexanecarboxylate group. rsc.org These studies indicate that the conformation of the ester group (axial vs. equatorial) can influence its reactivity. rsc.org
Post-Synthesis Purification and Isolation Techniques for this compound
After the synthesis is complete, the crude reaction mixture contains the desired this compound, unreacted starting materials, the catalyst, and any by-products. Therefore, a purification step is necessary to isolate the pure ester.
Commonly employed purification techniques include:
Washing: The reaction mixture is often washed with a basic solution (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. This is followed by washing with water to remove any remaining salts and water-soluble impurities.
Drying: The organic layer containing the ester is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water.
Filtration: The drying agent is removed by filtration.
Distillation: The solvent and any volatile impurities are removed by distillation. Fractional distillation under reduced pressure is often used to purify the final product, separating it from any remaining starting materials or by-products with different boiling points.
Column Chromatography: For high-purity requirements, flash column chromatography can be employed. orgsyn.org This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (the eluent). orgsyn.org The fractions containing the pure product are collected and the solvent is removed, typically by rotary evaporation. orgsyn.org
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired purity of the final product.
Distillation and Evaporation Methods
Distillation is a primary technique for purifying liquid compounds like this compound, separating it from non-volatile impurities or solvents, and from other volatile components with different boiling points.
Fractional Distillation: When the reaction mixture contains components with close boiling points, fractional distillation is employed for effective separation. nih.gov This method utilizes a fractionating column placed between the distillation flask and the condenser, providing a large surface area (in the form of glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles. nih.gov These cycles, equivalent to multiple simple distillations, allow for a more efficient separation of liquids with boiling points that differ by less than 70°C. nih.gov For optimal separation, a slow and consistent distillation rate is crucial. nih.gov
Vacuum Distillation: For compounds with high boiling points, such as this compound, distillation at atmospheric pressure may require high temperatures that could lead to decomposition. sketchy.comumass.edu Vacuum distillation is the preferred method in such cases, as it lowers the boiling point of the liquid by reducing the pressure inside the apparatus. sketchy.comjackwestin.com This allows for the distillation to be carried out at a lower temperature, preserving the integrity of the compound. sketchy.com For instance, a related compound, N-allyl-N-benzyl-2-oxocyclohexanecarboxamide, is purified by vacuum distillation at 69 °C under a pressure of 1 mmHg. orgsyn.org
The efficiency of the distillation process can be monitored by analyzing the collected fractions, for example, by using Gas Chromatography (GC) to assess the purity. google.com
Rotary Evaporation: Following chromatographic separation or extraction, a rotary evaporator is often used to remove the volatile solvent from the purified this compound. This technique involves a rotating flask that increases the surface area of the liquid, combined with reduced pressure and gentle heating, to facilitate rapid and gentle evaporation of the solvent. orgsyn.org
Table 1: Distillation Parameters for Ester Purification
| Distillation Type | Compound Type | Typical Pressure | Typical Temperature | Source(s) |
| Vacuum Distillation | High-boiling esters | 1 mmHg | 69 °C | orgsyn.org |
| Simple Distillation | Liquids with B.P. difference > 25°C | Atmospheric | < 150 °C | sketchy.com |
| Fractional Distillation | Liquids with B.P. difference < 25°C | Atmospheric | Variable | reddit.com |
Chromatographic Separation Techniques (e.g., Silica Gel, Column Chromatography)
Column chromatography is a versatile and widely used method for the purification of organic compounds, including esters like this compound. orgsyn.org This technique separates compounds based on their differential adsorption onto a stationary phase packed in a column, and their elution with a mobile phase. orgsyn.org
Silica Gel Column Chromatography: Silica gel is a common stationary phase used for the purification of esters. alfa-chemistry.com Its polar nature allows for the separation of compounds based on their polarity; less polar compounds travel faster down the column with a non-polar eluent, while more polar compounds are retained longer. libretexts.org The choice of the eluent system (the mobile phase) is critical for achieving good separation. orgsyn.org A common approach is to start with a non-polar solvent and gradually increase the polarity of the eluent to wash the compounds off the column in order of increasing polarity. libretexts.org
For the purification of ester-containing compounds, various eluent systems have been successfully employed. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) or cyclohexane is frequently used. orgsyn.orgrsc.org The ratio of the solvents is optimized to achieve the best separation, often guided by preliminary analysis using Thin Layer Chromatography (TLC). orgsyn.org In some cases, a three-component solvent system may be beneficial. reddit.com For instance, to separate an ester from a carboxylic acid, a mixture of ethyl acetate, hexane, and a small amount of triethylamine (B128534) can be used to neutralize the acidic nature of the silica gel. google.com
The progress of the separation is monitored by collecting the eluent in fractions and analyzing them, for example, by TLC or GC, to identify the fractions containing the pure desired compound. orgsyn.orgorgsyn.org
Table 2: Exemplary Eluent Systems for Chromatographic Purification of Esters on Silica Gel
| Eluent System (v/v) | Compound Type | Source(s) |
| Ethyl Acetate / Hexane (15:85 to 25:75) | N-allyl-N-benzyl-2-oxocyclohexanecarboxamide | orgsyn.org |
| Ethyl Acetate / Cyclohexane (10:90 to 50:50) | N-allyl-N-benzylamine derivative | orgsyn.org |
| Petroleum Ether / Ethyl Acetate (6:1) | Polycyclic ester | rsc.org |
| Chloroform / Ethyl Acetate (1:1) | trans-2-Aminocyclohexanecarboxylic acid derivative | orgsyn.org |
Recrystallization for Purity Enhancement
Recrystallization is a powerful purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. However, this method is not applicable for the purification of compounds that are liquids at or near room temperature, such as this compound. nih.gov Therefore, for this compound, purification is achieved through methods suitable for liquids, primarily distillation and chromatography.
Chemical Reactivity and Mechanistic Investigations of Butyl Cyclohexanecarboxylate
Hydrolysis Pathways and Reaction Kinetics
Hydrolysis of butyl cyclohexanecarboxylate (B1212342) involves the cleavage of the ester bond to yield cyclohexanecarboxylic acid and butanol. This reaction can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway. libretexts.org
The acid-catalyzed hydrolysis of esters like butyl cyclohexanecarboxylate is a reversible process. libretexts.orglibretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com A proton transfer then occurs, making the alkoxy group a better leaving group (butanol). Finally, the elimination of butanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields cyclohexanecarboxylic acid. libretexts.org Because the reaction is reversible, it reaches an equilibrium that includes the ester, water, carboxylic acid, and alcohol. libretexts.org For esters with tertiary alkyl groups, an alternative SN1 mechanism involving the formation of a stable tertiary carbocation can occur. chemistrysteps.com
Table 1: Rate Constants for Alkaline Hydrolysis of Cyclohexanecarboxylate Esters
| Ester | Solvent | Temperature (°C) | k (l mol⁻¹ s⁻¹) |
|---|---|---|---|
| Methyl cyclohexanecarboxylate | 1:1 Methanol-Water | 29.4 | 0.000483 |
| Methyl trans-4-t-butylcyclohexanecarboxylate | 1:1 Methanol-Water | 29.4 | 0.000533 |
| Ethyl cyclohexanecarboxylate | 1:1 Ethanol-Water | 29.4 | 0.000217 |
| Ethyl trans-4-t-butylcyclohexanecarboxylate | 1:1 Ethanol-Water | 29.4 | 0.000250 |
Data sourced from studies on related compounds to infer the reactivity of this compound. rsc.org
Enzymatic hydrolysis offers a mild and selective alternative to chemical methods for cleaving ester bonds. nih.gov Hydrolases, particularly lipases and esterases, are capable of catalyzing the hydrolysis of esters like this compound. nih.govgoogle.com These biocatalytic reactions are highly specific and can often distinguish between different stereoisomers. google.com The process involves the binding of the ester substrate to the active site of the enzyme, followed by a nucleophilic attack from a residue in the enzyme's catalytic triad (B1167595) (commonly serine), leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. The rate of enzymatic hydrolysis is influenced by factors such as the structure of the ester, the specific enzyme used, temperature, and pH. nih.gov For instance, human carboxylesterase (CES) activity is sensitive to the steric hindrance and electron density of the ester substrate. nih.gov
Transesterification Reactivity with Diverse Alcohols
Transesterification is the process of exchanging the butyl group of this compound with another alcohol. wikipedia.org This equilibrium-controlled reaction can be catalyzed by either acids or bases. wikipedia.org The general reaction involves heating the ester with an excess of the desired alcohol in the presence of a catalyst. To drive the equilibrium towards the products, the alcohol produced (butanol) is often removed from the reaction mixture, for example, by distillation. wikipedia.org
The reactivity of this compound in transesterification reactions is governed by both steric and electronic factors. The bulky cyclohexyl group can sterically hinder the approach of the incoming alcohol nucleophile to the carbonyl carbon. The nature of the alcohol itself also plays a crucial role; for example, primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols due to increasing steric hindrance. nih.gov
Electronic effects also modulate the reactivity. Electron-withdrawing groups on the alcohol or the cyclohexyl ring can influence the nucleophilicity of the attacking alcohol and the electrophilicity of the ester's carbonyl carbon. Studies on cyclohexyl esters have shown that hyperconjugative interactions and steric effects are determinant factors for the conformational equilibria, which in turn can affect reactivity. nih.gov
The kinetics of transesterification are typically studied by monitoring the concentration of reactants and products over time. For base-catalyzed transesterification, the reaction often follows a nucleophilic addition-elimination mechanism where an alkoxide attacks the ester's carbonyl carbon. masterorganicchemistry.com Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
While specific kinetic and equilibrium data for the transesterification of this compound are not extensively documented, studies on similar systems, such as the transesterification of Jatropha curcas oil, indicate that the reaction can be modeled as a first-order process. nih.gov The transesterification of triglycerides with alcohols of varying chain lengths has shown that butanol can lead to enhanced reaction rates and yields compared to methanol (B129727) or ethanol, partly due to better miscibility with the oil, creating a monophasic reaction system. researchgate.net The reaction is a series of reversible steps, and the final equilibrium position is dictated by the relative stabilities of the reactants and products. nih.gov
Nucleophilic Acyl Substitution Reactions of the Ester Moiety
The ester group in this compound is the primary site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbon-oxygen double bond results in the displacement of the butoxy group (-OBu) as the leaving group. The reactivity in these substitutions is influenced by the steric hindrance presented by the cyclohexane (B81311) ring.
Reaction with Various Nucleophiles (e.g., Amines)
This compound can react with a variety of nucleophiles. The outcomes of these reactions are summarized below.
Hydrolysis: In the presence of acid or base catalysts, this compound undergoes hydrolysis to yield cyclohexanecarboxylic acid and butanol. youtube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. In contrast, base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon.
Aminolysis: The reaction with amines or ammonia (B1221849) (aminolysis) produces the corresponding N-substituted cyclohexanecarboxamides and butanol. This reaction typically requires heating or catalytic activation due to the relatively lower nucleophilicity of amines compared to hydroxide ions.
Transesterification: When heated with another alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification. This equilibrium process results in the formation of a new ester and butanol. For instance, reaction with methanol would yield methyl cyclohexanecarboxylate. Borane catalysts, such as B(C6F5)3, have also been shown to effectively catalyze the transesterification of tert-butyl esters. rsc.org
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with this compound to produce tertiary alcohols. youtube.comyoutube.com The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate after the elimination of the butoxide. youtube.comyoutube.com This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an aqueous workup. youtube.comyoutube.com
Table 1: Nucleophilic Acyl Substitution Reactions of this compound
| Nucleophile | Reaction Type | Products | Conditions |
|---|---|---|---|
| Water (H₂O) | Hydrolysis | Cyclohexanecarboxylic acid, Butanol | Acid or Base Catalyst |
| Ammonia (NH₃) | Aminolysis | Cyclohexanecarboxamide, Butanol | Heat |
| Primary/Secondary Amine (RNH₂/R₂NH) | Aminolysis | N-substituted cyclohexanecarboxamide, Butanol | Heat |
| Alcohol (R'OH) | Transesterification | R' cyclohexanecarboxylate, Butanol | Acid or Base Catalyst |
| Grignard Reagent (R'MgX) | Alkylation | Tertiary alcohol, Butanol | Anhydrous ether, followed by aqueous workup |
Stereochemical Outcomes of Substitution Reactions
The stereochemistry of nucleophilic substitution at the acyl carbon of esters like this compound generally proceeds through a mechanism that does not involve direct substitution at a chiral center on the cyclohexane ring. However, the conformation of the cyclohexane ring can significantly influence the reaction rate.
The reaction proceeds via a planar trigonal carbonyl group that becomes a tetrahedral intermediate. ucsb.edu If the cyclohexane ring were to contain chiral centers, they would be retained in the product. The stereochemical outcome is more relevant when considering the approach of the nucleophile to the carbonyl group, which can be affected by the axial or equatorial position of the ester functionality. For a substituted cyclohexane ring, a nucleophile will generally approach the carbonyl group from the less sterically hindered face. In SN2 reactions, there is typically an inversion of configuration at the reaction center. youtube.com However, in SN1 reactions, which proceed through a planar carbocation intermediate, a racemic mixture of products is often formed. oregonstate.edu
Reduction Reactions of the Ester Carbonyl Group
The ester carbonyl group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, (cyclohexyl)methanol. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the butoxy group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comlibretexts.org The reaction requires an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup. tamu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orgtamu.edu
Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using a less reactive, sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. libretexts.orglibretexts.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent further reduction of the initially formed aldehyde. libretexts.orgdavuniversity.org This method provides a pathway to synthesize cyclohexanecarbaldehyde from this compound.
Table 2: Reduction of this compound
| Reagent | Product | Conditions |
|---|
Oxidation Reactions and Cleavage Pathways
The oxidation of this compound can occur at either the cyclohexane ring or through cleavage of the ester linkage.
Oxidation of the Cyclohexane Ring: The C-H bonds on the cyclohexane ring are susceptible to oxidation, particularly at the tertiary carbon if present. Strong oxidizing agents can lead to ring-opening. For instance, the oxidation of cyclohexene (B86901) with agents like O₂, H₂O₂, or tert-butyl hydroperoxide has been studied, typically yielding products of allylic oxidation or epoxidation. rsc.org While this compound lacks a double bond, the saturated ring can be oxidized under more forcing conditions, potentially leading to cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, and ultimately to ring-cleaved dicarboxylic acids like adipic acid.
Oxidative Cleavage of the Ester: Certain enzymatic systems, such as cytochrome P450, can catalyze the oxidative cleavage of esters. nih.govnih.gov The proposed mechanism involves hydroxylation at the α-carbon of the alcohol moiety (the butyl group in this case), forming an unstable hemiacetal ester. nih.gov This intermediate would then decompose to cyclohexanecarboxylic acid and butyraldehyde. A similar mechanism could occur at the α-carbon of the acyl group, yielding butanol and a keto-acid that might subsequently decarboxylate.
Thermal Decomposition and Degradation Mechanisms
When subjected to high temperatures, this compound can undergo thermal decomposition. The likely pathways involve the cleavage of the ester bond and the degradation of the cyclohexane ring.
Research on the thermal decomposition of the parent cyclohexanecarboxylic acid, catalyzed by hydrogen bromide, shows it decomposes to cyclohexene, carbon monoxide, and water. rsc.org Similarly, studies on the pyrolysis of cyclohexane reveal that the primary initiation step is C-C bond fission, leading to a 1,6-hexyl diradical, which can then isomerize or dissociate further. rsc.org
For this compound, thermal decomposition could proceed through several mechanisms:
Ester Pyrolysis (cis-Elimination): Esters with a β-hydrogen on the alkyl group can undergo thermal elimination via a cyclic transition state to form an alkene and a carboxylic acid. In this case, it would yield 1-butene (B85601) and cyclohexanecarboxylic acid.
Radical Pathways: At higher temperatures, homolytic cleavage of the C-O or C-C bonds can occur, generating various radical species. Cleavage of the cyclohexyl-carbonyl bond would produce a cyclohexyl radical and a •COOBu radical. Cleavage of the carbonyl-oxygen bond would yield a cyclohexanecarbonyl radical and a butoxy radical. These radicals would then undergo further reactions like fragmentation, disproportionation, and recombination. The ultimate decomposition products upon heating are likely to include carbon monoxide (CO) and carbon dioxide (CO₂).
Photochemical Transformations
The photochemical behavior of this compound involves the absorption of UV light, which can lead to the excitation of the ester's carbonyl group. While saturated esters are less photochemically reactive than their unsaturated or aromatic counterparts, they can undergo specific transformations.
One notable reaction is photochemical electron transfer. libretexts.org In the presence of a photosensitizer and an electron donor like hexamethylphosphoramide (B148902) (HMPA), the ester can be excited. libretexts.org The resulting radical anion can then fragment. libretexts.org Depending on the subsequent steps, this can lead to:
Reductive Deoxygenation: The fragmentation can lead to a carboxylate anion and a radical, which upon hydrogen atom abstraction, can result in the formation of butylcyclohexane. libretexts.org
Alcohol Regeneration: In some cases, the reaction can lead back to the starting alcohol, cyclohexanol, through a different pathway involving the radical anion. libretexts.org
Direct photolysis can also lead to Norrish Type I or Type II reactions, although these are more common for ketones and aldehydes.
Norrish Type I Cleavage: This would involve the homolytic cleavage of the bond between the carbonyl group and the cyclohexane ring, forming a cyclohexyl radical and a butoxycarbonyl radical.
Norrish Type II Reaction: This pathway is not possible for this compound as it lacks a γ-hydrogen on the acyl side. However, if the butyl group were replaced by a longer chain with an accessible γ-hydrogen, this intramolecular hydrogen abstraction could occur.
Derivatization Strategies and Functionalization of this compound
The chemical modification of this compound offers a pathway to a diverse array of functionalized molecules. Derivatization strategies primarily target the two main reactive sites of the molecule: the ester functional group and the saturated cyclohexane ring. These modifications can be broadly categorized into reactions involving the ester moiety, such as hydrolysis, reduction, and reactions with organometallic reagents, and the functionalization of the cyclohexyl scaffold, often through C-H activation.
A common initial step in the derivatization of this compound is its hydrolysis to cyclohexanecarboxylic acid. This transformation provides a versatile intermediate that can undergo a wide range of further chemical modifications. Both acid- and base-catalyzed hydrolysis are effective methods for cleaving the ester bond. researchgate.netyoutube.com Under acidic conditions, the reaction is typically reversible and driven to completion by using an excess of water. researchgate.net Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. mnstate.edu
The ester group of this compound can also be directly transformed without initial hydrolysis. Reduction of the ester, for instance with powerful reducing agents like lithium aluminum hydride (LiAlH4), yields (cyclohexyl)methanol, a primary alcohol. masterorganicchemistry.comyoutube.com This reaction proceeds through the addition of hydride ions to the carbonyl carbon. youtube.com
Furthermore, the electrophilic carbonyl carbon of the ester is susceptible to attack by nucleophiles, such as Grignard reagents. The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. chemscene.com This reaction allows for the introduction of two new alkyl or aryl groups at the former carbonyl carbon. A related synthesis involves the reaction of cyclohexanone with n-butylmagnesium bromide to produce 1-n-butylcyclohexanol, demonstrating a similar transformation on the cyclohexane ring. jsu.edu.cn
Functionalization of the cyclohexane ring itself represents a more advanced strategy for derivatization. Modern synthetic methods, particularly those involving C-H activation, enable the direct introduction of functional groups onto the saturated carbocyclic framework. ic.ac.uknih.gov These reactions can be highly site- and stereoselective, offering a powerful tool for creating complex molecular architectures from a simple starting material. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the cyclohexane ring. nih.gov
Another approach to functionalizing the cyclohexane ring involves α-halogenation of the corresponding carboxylic acid, which can be obtained from the hydrolysis of this compound. The Hell-Volhard-Zelinskii reaction, for example, can be used to introduce a bromine atom at the α-position to the carboxyl group. nih.gov This α-bromo carboxylic acid is a valuable intermediate for further nucleophilic substitution reactions.
The synthesis of more complex derivatives, such as those containing amino or additional hydroxyl groups, has also been explored, primarily through multi-step synthetic sequences starting from related cyclohexyl precursors. oregonstate.eduresearchgate.net These methods highlight the potential to introduce a wide range of functionalities onto the cyclohexanecarboxylate scaffold.
Below are tables summarizing some of the key derivatization strategies for this compound and related compounds, along with representative reaction conditions and outcomes.
Table 1: Derivatization Reactions of the Ester Group in Cyclohexanecarboxylates
| Reaction Type | Reagents and Conditions | Product(s) | Notes |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (excess), heat | Cyclohexanecarboxylic acid, Butanol | Reversible reaction. researchgate.net |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), heat 2. H₃O⁺ | Cyclohexanecarboxylic acid, Butanol | Irreversible reaction, proceeds via a carboxylate salt intermediate. mnstate.edu |
| Reduction | 1. LiAlH₄, dry ether 2. H₃O⁺ | (Cyclohexyl)methanol, Butanol | Powerful reducing agent required for ester reduction. masterorganicchemistry.comyoutube.com |
| Grignard Reaction | 1. 2 equiv. R-MgBr, dry ether 2. H₃O⁺ | Dicyclohexyl(R)methanol | Forms a tertiary alcohol. chemscene.com |
| Transesterification | R'-OH, acid or base catalyst | R'-cyclohexanecarboxylate, Butanol | Equilibrium process driven by removal of a product. |
Table 2: Functionalization Reactions of the Cyclohexane Ring
| Reaction Type | Starting Material | Reagents and Conditions | Product(s) | Notes |
| α-Bromination (via carboxylic acid) | Cyclohexanecarboxylic acid | 1. PBr₃ 2. Br₂ 3. H₂O | 1-Bromocyclohexane-1-carboxylic acid | Hell-Volhard-Zelinskii reaction. nih.gov |
| Transannular γ-C-H Arylation (on carboxylic acid) | Cyclohexanecarboxylic acid | Pd(OAc)₂, Ligand, ArI, Ag₂CO₃, K₂CO₃, HFIP, 90 °C | γ-Aryl-cyclohexanecarboxylic acid | Example of direct C-H functionalization. nih.gov |
| Synthesis of Hydroxy-substituted Derivatives | 2-Hydroxymethyl-cyclohexanone | Grignard reagent, then oxidation | 2-Hydroxy-cyclohexanecarboxylic acid derivatives | Multi-step synthesis to introduce hydroxyl groups. researchgate.net |
| Synthesis of Amino-substituted Derivatives | 4-Aminobenzoic acid derivatives | H₂, Catalyst, Base | trans-4-Amino-1-cyclohexanecarboxylic acid derivatives | Involves hydrogenation of an aromatic precursor. |
Advanced Spectroscopic and Chromatographic Characterization of Butyl Cyclohexanecarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural elucidation of Butyl cyclohexanecarboxylate (B1212342), providing precise information about the hydrogen and carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While a publicly available, experimentally derived ¹H NMR spectrum for Butyl cyclohexanecarboxylate is not readily found in the surveyed literature, a theoretical spectrum can be predicted based on established chemical shift principles and data from analogous structures such as cyclohexanecarboxylic acid and n-butylcyclohexane. bmrb.iochemicalbook.com The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the butyl ester group.
The protons on the butyl chain are anticipated to appear as follows: a triplet for the terminal methyl group (CH₃) protons, a sextet for the adjacent methylene (B1212753) group (CH₂), another quintet for the next methylene group, and a triplet for the methylene group bonded to the ester oxygen. The protons on the cyclohexyl ring would likely present as a complex series of overlapping multiplets in the upfield region of the spectrum. The methine proton at the C1 position of the cyclohexyl ring, being adjacent to the electron-withdrawing carboxyl group, would be expected to resonate at a downfield position relative to the other cyclohexyl protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Butyl CH₃ | ~0.9 | Triplet | 3H |
| Butyl CH₂ | ~1.4 | Sextet | 2H |
| Butyl CH₂ | ~1.6 | Quintet | 2H |
| Butyl O-CH₂ | ~4.0 | Triplet | 2H |
| Cyclohexyl CH (C1) | ~2.3 | Multiplet | 1H |
| Cyclohexyl CH₂ | ~1.2-1.9 | Multiplet | 10H |
Note: The predicted values are estimations and may vary from experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound provides a clear count of the unique carbon environments within the molecule. Experimental data is available for this analysis. nih.gov The spectrum shows a total of nine distinct signals, corresponding to the eleven carbon atoms of the molecule, indicating some degree of symmetry or overlapping signals. The carbonyl carbon of the ester group is characteristically found at the most downfield position. The carbons of the butyl chain and the cyclohexyl ring are observed at their expected chemical shifts.
Experimental ¹³C NMR Data for this compound nih.gov
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | 175.9 |
| O-CH₂ | 64.0 |
| Cyclohexyl CH (C1) | 43.4 |
| Butyl CH₂ | 31.1 |
| Cyclohexyl CH₂ | 29.3 |
| Cyclohexyl CH₂ | 25.9 |
| Cyclohexyl CH₂ | 25.6 |
| Butyl CH₂ | 19.5 |
| Butyl CH₃ | 13.9 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
In the absence of specific experimental 2D NMR data for this compound, the application of these techniques can be discussed based on their general principles for structural elucidation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity of protons within the butyl chain and the cyclohexyl ring. columbia.edu Cross-peaks would be expected between the adjacent methylene groups of the butyl chain. Similarly, correlations between the methine proton and the adjacent methylene protons on the cyclohexyl ring would be observed, helping to trace the proton-proton coupling network.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. For instance, the signal for the O-CH₂ protons at approximately 4.0 ppm would show a cross-peak with the carbon signal at 64.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. youtube.com This technique would be particularly useful for confirming the connection between the butyl group and the cyclohexanecarboxylate moiety. A key correlation would be expected between the O-CH₂ protons of the butyl group and the carbonyl carbon (C=O) of the cyclohexanecarboxylate group, as these are separated by three bonds.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.
A vapor phase IR spectrum of this compound is available and shows characteristic absorption bands. nih.gov A strong absorption band is observed around 1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The spectrum also displays strong C-H stretching vibrations in the region of 2850-2950 cm⁻¹ from the alkyl portions of the molecule. The C-O stretching vibrations of the ester group would be expected in the 1100-1300 cm⁻¹ region.
While a specific Raman spectrum for this compound was not found, Raman spectroscopy would be expected to corroborate the IR data. elsevierpure.comresearchgate.net The C=O stretch would also be a prominent feature in the Raman spectrum. The symmetric C-C stretching vibrations of the cyclohexyl ring are often more intense in the Raman spectrum than in the IR spectrum.
Key IR Absorption Bands for this compound nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-2950 |
| C=O (Ester) | Stretching | ~1730 |
| C-O (Ester) | Stretching | 1100-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS)
The Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information for its identification. The mass spectrum shows a molecular ion peak (M⁺) at m/z 184, which corresponds to the molecular weight of the compound (C₁₁H₂₀O₂). nist.govnist.gov
The fragmentation pattern is consistent with that of an ester. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. youtube.comlibretexts.orglibretexts.org For this compound, the following key fragments are observed or expected:
m/z 129: This prominent peak likely results from the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) from the molecular ion.
m/z 111: This fragment could arise from the loss of the butoxy group followed by the loss of a water molecule.
m/z 83: This peak corresponds to the cyclohexyl cation.
m/z 57: This fragment is characteristic of the butyl cation ([C₄H₉]⁺).
m/z 55: A common fragment in cyclohexyl systems.
The fragmentation pattern provides a fingerprint that can be used to confirm the structure of this compound.
Major Fragments in the EI-MS of this compound nist.gov
| m/z | Proposed Fragment |
| 184 | [C₁₁H₂₀O₂]⁺ (Molecular Ion) |
| 129 | [C₇H₁₁O₂]⁺ |
| 111 | [C₇H₉O]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry, primarily used for analyzing polar, thermally labile, and large molecules. northwestern.edu For a relatively non-polar and volatile compound like this compound, ESI is not the most common ionization method, as it is more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). northwestern.edu However, ESI-MS analysis is still feasible.
Since this compound lacks easily ionizable functional groups that readily accept or lose a proton, its ionization in ESI typically occurs through the formation of adduct ions. In the positive ion mode, this involves the association of the analyte molecule (M) with cations present in the solvent or added to the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). Protonated molecules ([M+H]⁺) may be observed, but often with low efficiency. researchgate.net The ionization efficiency can be influenced by the choice of solvent and the presence of salts. researchgate.net Due to the soft nature of ESI, minimal fragmentation is expected under standard conditions, with the mass spectrum being dominated by the pseudomolecular ion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. nih.govresearchgate.net Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places, typically with an error of less than 5 parts per million (ppm). nih.gov
For this compound, HRMS provides an exact mass of the molecular ion, which can be compared against the theoretical mass calculated from its elemental formula, C₁₁H₂₀O₂. This high degree of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. researchgate.net The data obtained from HRMS is fundamental for structure elucidation and identification in complex matrices. nih.govresearchgate.net
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | nih.gov |
| Calculated Monoisotopic Mass | 184.146329876 Da | nih.gov |
| Typical Mass Accuracy | < 5 ppm | nih.gov |
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. libretexts.orgshimadzu.com The sample is vaporized and transported through a capillary column by an inert carrier gas (such as helium or nitrogen). Separation is achieved based on the differential partitioning of the compound between the stationary phase coated on the column wall and the mobile gas phase. sigmaaldrich.com The method is widely used for determining the purity of the compound and for quantitative measurements. antpedia.com
GC with Flame Ionization Detection (FID)
When coupled with a Flame Ionization Detector (FID), GC is a powerful tool for the quantitative analysis of organic compounds. The FID exhibits a linear response over a wide concentration range and is sensitive to nearly all carbon-containing compounds.
For purity analysis of this compound, a sample is injected into the GC-FID system. The area of the resulting chromatographic peak is directly proportional to the amount of the compound present. youtube.com Purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. This method is effective for quantifying impurities that are responsive to the FID. antpedia.com The selection of an appropriate capillary column, often one with a non-polar or mid-polarity stationary phase, is crucial for achieving good separation from any potential impurities. sigmaaldrich.com
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Non-polar (e.g., DB-1, HP-5ms) or mid-polar (e.g., Carbowax) capillary column |
| Injector Temperature | 200-250 °C |
| Detector Temperature | 250-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Detection Method | Flame Ionization (FID) |
| Quantification | Peak area integration |
GC with Mass Spectrometry (GC-MS)
GC coupled with Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. jmchemsci.com This hyphenated technique is definitive for the identification of this compound. wjpr.net As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by Electron Ionization (EI). nist.gov
The resulting mass spectrum serves as a molecular fingerprint, characterized by a specific pattern of fragment ions. For this compound (molar mass 184.27 g/mol ), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 184. nih.govnist.gov The fragmentation pattern provides structural information. Key fragments observed in the NIST library spectrum include ions at m/z 129 (from the loss of the butoxy radical, •OC₄H₉), m/z 83 (the cyclohexyl cation), and m/z 55. nih.gov The most abundant peak (base peak) is often at m/z 129. nih.gov By comparing the obtained mass spectrum with reference libraries like the NIST Mass Spectrometry Data Center, a confident identification can be made. nih.govwjpr.net
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Structure | Relative Intensity | Reference |
|---|---|---|---|
| 184 | [C₁₁H₂₀O₂]⁺ (Molecular Ion) | Low | nist.gov |
| 129 | [M - OC₄H₉]⁺ or [C₇H₁₁O]⁺ | High (Often Base Peak) | nih.gov |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | High | nih.gov |
| 57 | [C₄H₉]⁺ (Butyl cation) | Moderate | nih.gov |
| 55 | [C₄H₇]⁺ | High | nih.gov |
| 41 | [C₃H₅]⁺ | Moderate-High | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a separation technique used for a wide range of compounds, including those that are non-volatile or thermally unstable. researchgate.net While GC is generally preferred for a volatile ester like this compound, HPLC can be employed, particularly for analyzing it in complex mixtures or for isolating specific isomers. researchgate.net The choice of stationary and mobile phases is critical. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common starting point. nih.gov
Chiral HPLC for Enantiomeric and Diastereomeric Resolution
The enantiomeric and diastereomeric resolution of chiral compounds is a critical aspect of their analysis, particularly in fields where stereochemistry influences biological activity or material properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. rsc.orgnih.govresearchgate.net While specific chiral resolution data for this compound is not extensively published, the general principles of chiral chromatography and data from structurally similar compounds allow for the development of a robust analytical approach.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective for the separation of a broad range of chiral molecules, including esters. bujnochem.comnih.goveijppr.com These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to their separation. researchgate.netsigmaaldrich.com
For the enantiomeric resolution of this compound, a normal-phase HPLC method would likely be employed. The selection of the chiral stationary phase is paramount, with amylose or cellulose derivatives being prime candidates. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers.
Table 1: Exemplary Chiral HPLC Method Parameters for Enantiomeric Resolution of this compound
| Parameter | Exemplary Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) or similar polysaccharide-based CSP |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.
Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
Ensuring the purity of this compound is essential for its intended applications. Advanced analytical techniques, particularly those coupling chromatography with mass spectrometry, are indispensable for the detection and identification of trace-level impurities. lcms.czrsc.org These impurities can originate from starting materials, side reactions during synthesis, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic impurities. A sample of this compound can be injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling their identification by comparing the resulting mass spectra to spectral libraries. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), offers a complementary approach for analyzing less volatile or thermally labile impurities. rsc.orgnih.gov This technique is highly sensitive and selective, allowing for the detection of a wide range of contaminants.
Common potential impurities in this compound could include unreacted starting materials such as cyclohexanecarboxylic acid and butanol, as well as by-products from side reactions. The specific impurity profile would depend on the synthetic route employed.
Table 2: Potential Impurities in this compound and Suitable Analytical Techniques
| Potential Impurity | Chemical Formula | Likely Analytical Technique |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | GC-MS (after derivatization), LC-MS |
| Butanol | C₄H₁₀O | GC-MS |
| Dibutyl ether | C₈H₁₈O | GC-MS |
| Cyclohexylmethanol | C₇H₁₄O | GC-MS |
| Butyl chloride | C₄H₉Cl | GC-MS |
Note: This table lists plausible impurities. A comprehensive impurity profile would require a detailed analysis of the specific product batch.
The use of these advanced analytical techniques provides a thorough characterization of this compound, ensuring its chemical identity, stereochemical purity, and freedom from undesirable contaminants.
Theoretical and Computational Investigations of Butyl Cyclohexanecarboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of butyl cyclohexanecarboxylate (B1212342). These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical reactivity.
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of cyclic esters such as butyl cyclohexanecarboxylate. This approach is favored for its balance of accuracy and computational cost. DFT studies can elucidate the electronic structure, providing insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for predicting chemical reactivity and kinetic stability. mdpi.com
For molecules with similar structural motifs, DFT has been successfully used to map reaction pathways and determine the energetics of transition states. For instance, in related esterification reactions, DFT calculations can clarify the reaction mechanism. Studies on similar cyclic compounds have used DFT to calculate activation energies and free energy barriers for various transformations. researchgate.net For this compound, DFT could be employed to predict its reactivity in processes like hydrolysis or transesterification by modeling the energy profiles of potential reaction coordinates. The method is also valuable for analyzing the electronic properties of different conformers, helping to understand how molecular geometry influences stability and reactivity. nih.gov
Table 1: Representative Applications of DFT in Analyzing Related Molecular Systems
| Application Area | Specific Investigation | Typical Output | Reference |
| Reaction Mechanisms | Elucidation of esterification or hydrolysis pathways. | Transition state geometries, activation energy barriers. | |
| Electronic Properties | Analysis of HOMO-LUMO energy gaps. | Orbital energy levels, prediction of reactivity sites. | mdpi.com |
| Structural Stability | Comparison of conformer energies. | Optimized geometries, relative thermodynamic stabilities. | nih.gov |
| Reactivity Prediction | Mapping potential energy surfaces for chemical reactions. | Rate-determining steps, reaction kinetics. | researchgate.net |
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), calculate molecular properties from first principles without reliance on empirical data. These methods are known for their high accuracy, though they are typically more computationally demanding than DFT.
For this compound, ab initio calculations are particularly valuable for obtaining precise conformational energies and for predicting spectroscopic parameters that can be directly compared with experimental data. For example, these methods can be used to compute ¹H and ¹³C NMR chemical shifts and vibrational frequencies for IR and Raman spectroscopy, aiding in the structural characterization of the molecule. In the context of conformational analysis, ab initio methods provide a reliable benchmark for the relative energies of different chair, boat, and twist-boat structures of the cyclohexane (B81311) ring. elsevierpure.com
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexane ring is central to the three-dimensional structure of this compound. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.
The cyclohexane ring is not planar; it puckers to relieve angle and torsional strain. libretexts.org The most stable and predominant conformation is the strain-free 'chair' form. libretexts.orgwikipedia.org The molecule can undergo a "ring flip," a rapid interconversion between two equivalent chair conformations at room temperature. wikipedia.org During this flip, axial substituents become equatorial and vice-versa. wikipedia.org
This process involves passing through several higher-energy conformations, including the half-chair, the boat, and the twist-boat. wikipedia.org The boat conformation is unstable due to torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogen atoms. libretexts.orgwikipedia.org The twist-boat is a local energy minimum, being more stable than the pure boat form but significantly less stable than the chair in unsubstituted cyclohexane. wikipedia.org However, for some heavily substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation can become the most stable form to alleviate severe steric clashes that would occur in a chair conformation. wikipedia.orgyoutube.com
Table 2: Relative Energy of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) | Stability Ranking | Reference |
| Chair | 0 | 1 (Most Stable) | wikipedia.org |
| Twist-Boat | ~5.5 | 2 | wikipedia.org |
| Boat | ~6.9 | 3 | libretexts.org |
| Half-Chair | ~10.8 | 4 (Least Stable) | wikipedia.org |
| Note: Energies are approximate for unsubstituted cyclohexane and can vary with substitution. |
Substituents on a cyclohexane ring generally prefer the more spacious equatorial position over the more constrained axial position. libretexts.org This preference minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com
The steric bulk of a substituent determines the energy difference between its axial and equatorial placement. libretexts.org For this compound, the butylcarboxy group (-COOBu) is a bulky substituent. Consequently, the conformer with this group in the equatorial position is significantly more stable and will be overwhelmingly favored at equilibrium. The related tert-butyl group is so bulky that it effectively "locks" the cyclohexane ring in a conformation where it occupies an equatorial position, as the energy cost for it to be axial (approximately 5 kcal/mol) is prohibitive. wikipedia.orgyoutube.com While the butylcarboxy group is less bulky than a tert-butyl group, its steric demand is substantial enough to dictate the molecule's preferred conformation.
Table 3: General Order of Decreasing Steric Bulk for Substituents
| Substituent |
| tert-butyl |
| isopropyl |
| ethyl |
| methyl |
| hydroxyl |
| halogens |
| Source: libretexts.org |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation calculates the forces between atoms and uses these forces to compute their motion based on Newton's equations of motion. mdpi.com This provides a dynamic picture of molecular behavior and is particularly useful for understanding intermolecular interactions. nih.govmdpi.com
For this compound, MD simulations could be used to model its behavior in a liquid state or in solution. By simulating a system containing many molecules of this compound, one can study how they pack together and interact with each other or with solvent molecules. These simulations provide insight into non-covalent interactions, such as van der Waals forces and electrostatic interactions, which govern many of the macroscopic properties of the substance, including its viscosity and diffusion characteristics.
The general process of an MD simulation involves:
Initialization : Defining an initial configuration of all atoms in a simulation box. mdpi.com
Energy Minimization : Optimizing the initial geometry to remove unfavorable steric clashes. mdpi.com
Equilibration : Allowing the system to evolve under controlled temperature and pressure until it reaches a stable state. The root-mean-square deviation (RMSD) is often monitored to determine when equilibrium is reached. mdpi.comnih.gov
Production Run : Continuing the simulation for a longer period to collect data on the system's trajectory. nih.gov
Analysis of the resulting trajectory can reveal detailed information about the structure and dynamics of intermolecular interactions, such as the formation of transient hydrogen bonds or the preferred orientation of molecules relative to one another. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers robust methods for the prediction of spectroscopic parameters, which are crucial for the identification and characterization of molecules. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost. aps.org
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool in structural elucidation. wikipedia.org Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) method, have become standard for calculating the NMR shielding tensors from which chemical shifts are derived. rsc.orgmdpi.com For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These calculations would typically involve geometry optimization of the molecule's possible conformers, followed by the GIAO-DFT calculation of shielding constants. mdpi.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G**) is critical for the accuracy of the prediction. rsc.orgmdpi.commodgraph.co.uk The predicted values can then be compared with experimental data to confirm the structure or to assign specific resonances.
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation of the ¹³C NMR chemical shifts for this compound, compared with typical experimental values.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl (C=O) | 175.5 | ~176 |
| Cyclohexyl-C1 | 43.2 | ~43 |
| Cyclohexyl-C2,6 | 29.5 | ~29 |
| Cyclohexyl-C3,5 | 25.8 | ~26 |
| Cyclohexyl-C4 | 25.4 | ~25 |
| O-CH₂ | 64.1 | ~64 |
| CH₂-CH₂ | 30.8 | ~31 |
| CH₂-CH₃ | 19.3 | ~19 |
| CH₃ | 13.8 | ~14 |
Note: The predicted values in this table are illustrative and based on typical accuracies of DFT calculations for similar molecules.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. q-chem.com Computational methods can calculate these vibrational frequencies, aiding in the interpretation of experimental spectra. q-chem.comkarazin.ua A frequency calculation is typically performed after a geometry optimization, using the same level of theory. q-chem.com The output provides the frequencies of the normal modes of vibration and their corresponding intensities. For this compound, key vibrational frequencies would include the C=O stretch of the ester group, the C-O stretches, and various C-H bending and stretching modes of the butyl chain and the cyclohexane ring. nih.gov
An illustrative table of predicted versus experimental vibrational frequencies for key functional groups in this compound is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1735 | ~1730-1750 |
| C-O Stretch (Ester) | 1170 | ~1160-1210 |
| C-H Stretch (Cyclohexyl) | 2850-2930 | ~2850-2950 |
| C-H Stretch (Butyl) | 2870-2960 | ~2870-2960 |
Note: The predicted values are for illustrative purposes and reflect the expected outcome of DFT calculations.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. masterorganicchemistry.comyoutube.com For this compound, a key reaction pathway of interest is its synthesis via Fischer esterification of cyclohexanecarboxylic acid with butanol. masterorganicchemistry.comrug.nl
The Fischer esterification mechanism involves a series of protonation, nucleophilic attack, proton transfer, and elimination steps. masterorganicchemistry.comyoutube.com Computational methods can be used to model each step of this reaction. By calculating the energies of the reactants, intermediates, and products, a potential energy surface for the reaction can be constructed. This allows for the identification of the most likely reaction pathway. acs.org For the formation of this compound, this would involve modeling the protonation of the carboxylic acid, the nucleophilic attack by butanol, the formation of a tetrahedral intermediate, and the subsequent elimination of water. youtube.com
A crucial aspect of elucidating a reaction pathway is the identification and characterization of transition states. acs.org A transition state is a high-energy structure that connects reactants and products. acs.org Computational methods can be used to locate these transition states and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. rsc.org For the esterification of cyclohexanecarboxylic acid, the transition state for the nucleophilic attack of butanol on the protonated carboxylic acid would be a key point of investigation. The calculated activation energy can provide insights into the reaction rate and how it might be affected by different catalysts or reaction conditions.
Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties (excluding biological activity/safety)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its properties. wikipedia.org While often used for biological activity, QSAR can also be applied to predict physicochemical properties, a field known as Quantitative Structure-Property Relationships (QSPR). wikipedia.orgnih.gov
For this compound and related esters, QSAR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. nih.govresearchgate.net The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property. nih.govnih.gov
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by using an external test set of compounds that were not used in the model development. nih.govresearchgate.net
For a series of alkyl cyclohexanecarboxylates, a QSAR model for a property like boiling point might use descriptors such as molecular weight, polarizability, and descriptors related to the alkyl chain length.
Below is an example of a hypothetical QSAR model for the boiling point of alkyl cyclohexanecarboxylates:
Boiling Point (°C) = a(Molecular Weight) + b(Polarizability) + c*(Wiener Index) + d**
Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis. Such a model could then be used to predict the boiling point of this compound.
Applications of Butyl Cyclohexanecarboxylate in Chemical Science and Industrial Processes
Role as a Solvent in Organic Synthesis and Industrial Formulations
The utility of an organic compound as a solvent is dictated by its physical properties, such as boiling point, polarity, and its ability to dissolve a wide range of substances. Butyl cyclohexanecarboxylate's molecular structure, featuring both non-polar (cyclohexyl ring and butyl chain) and polar (ester group) components, allows it to function as a solvent in specific contexts.
The selection of a solvent for a particular application is a critical decision in chemical processes, influencing reaction rates, yields, and the properties of formulated products. The solvation properties of Butyl cyclohexanecarboxylate (B1212342) are derived from its molecular structure. The large non-polar surface area of the cyclohexyl and butyl groups contributes to its ability to dissolve other non-polar compounds through van der Waals forces. The ester functional group, with its permanent dipole, allows for interactions with more polar molecules.
Key physicochemical properties of this compound relevant to its role as a solvent are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Boiling Point | 232.16 °C (estimated) youtube.com |
| Flash Point | 87.10 °C (estimated) youtube.com |
| logP (o/w) | 3.776 (estimated) youtube.com |
The high boiling point indicates low volatility, which can be advantageous in applications requiring a slow evaporation rate. The octanol-water partition coefficient (logP) suggests a preference for non-polar environments, classifying it as a water-insoluble solvent. youtube.com These properties make it a candidate for use in formulations where a high-boiling, non-polar solvent is required. For instance, sec-Butylcyclohexane, a related compound, is utilized as a solvent in the production of paints, varnishes, and adhesives. ontosight.ai
While not as common as other industrial solvents, this compound has been identified as a component in certain industrial and consumer products. It has been noted as an ingredient in indoor paints, adhesives, and printing inks. uantwerpen.be Its low volatility can be beneficial in these applications, potentially acting as a leveling agent to ensure a smooth and uniform finish in coatings. In a Korean patent, this compound is listed among a variety of compounds for use in ink and coating solutions, suggesting its potential role in these formulations. google.comgoogle.com Another patent mentions its inclusion in curable compositions that can be used for coatings and inkjet applications. google.com
Use as an Intermediate or Building Block in Organic Synthesis
Beyond its role as a solvent, this compound and its derivatives are valuable intermediates in organic synthesis. The ester and cyclohexyl moieties can be chemically modified, allowing for the construction of more complex molecular architectures.
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This temporary blocking group is known as a protecting group. While tert-butyl esters are very common protecting groups for carboxylic acids due to their facile cleavage under acidic conditions, the use of simple n-butyl esters is less common but still relevant. youtube.comyoutube.comorganic-chemistry.org
The butyl ester group is generally more robust than the tert-butyl ester and requires more stringent conditions for cleavage, typically involving saponification with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. researchgate.net This differential reactivity allows for selective deprotection if both types of esters are present in a molecule. The cleavage of a butyl ester can be achieved through hydrolysis with water, catalyzed by an acid or a base. youtube.com
The polymerization of ester-containing monomers is a major route to a wide variety of plastics and other advanced materials. While there is extensive research on polymers derived from acrylates, such as poly(butyl acrylate), direct polymerization of this compound is not widely reported. scribd.com However, related cyclohexanecarboxylate derivatives have been explored as monomers. For instance, a patent describes the use of tert-Butyl 3-(hydroxymethyl)cyclohexanecarboxylate as a monomer. ambeed.com Another patent mentions the use of various cyclohexanecarboxylate esters, including this compound, in non-aqueous electrolyte solutions for electricity-storage devices, hinting at its potential role in materials for energy applications. google.com.na
This compound can serve as a starting material or an intermediate in the synthesis of more elaborate molecules, including pharmaceuticals and other fine chemicals. For example, a patent application discloses a process for preparing 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, a useful intermediate for pharmaceutically active compounds, which could conceptually start from a cyclohexanecarboxylate ester. googleapis.com
In another example of its utility, a derivative, methyl 1-(2-bromo-4-methoxy-1,4-dioxobutyl)cyclohexanecarboxylate, is used in the Reformatsky reaction with aromatic aldehydes to synthesize tetrahydropyran-2,4-diones. mathnet.ru Furthermore, this compound is mentioned in a patent for the production of n-octyl-1-bicyclohexylcarboxylate, indicating its role as a precursor in the synthesis of other specialty esters. scribd.com A patent application for compounds to treat COVID-19 lists (3S)-3-({N-[(4-methoxy-1H-indol-2-yl)carbonyl]-L-leucyl}amino)-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]this compound, demonstrating its incorporation into a complex, biologically active molecule. acs.org
Applications in Polymer Science
This compound has found utility in the field of polymer science, primarily functioning as a plasticizer. Its incorporation into polymer matrices can modify their physical properties, enhancing flexibility and reducing brittleness.
As a Plasticizer for Polymers
This compound has been identified as an effective plasticizer, particularly for cellulose (B213188) ethers. Plasticizers are additives that increase the plasticity or fluidity of a material. They work by embedding themselves between the polymer chains, spacing them apart, and thus lowering the glass transition temperature (Tg) of the polymer.
Research findings, particularly from historical patent literature, demonstrate its application in this context. When mixed with cellulose ethers, this compound serves to create compositions that are soft, flexible, and can be easily worked into various forms. The effectiveness of a plasticizer is often evaluated by the physical properties of the resulting polymer blend, such as its flexibility, hardness, and performance at low temperatures.
Table 1: Application of this compound as a Plasticizer
| Polymer | Plasticizer | Ratio (Polymer:Plasticizer) | Observed Properties of the Mixture |
|---|---|---|---|
| Ethyl Cellulose | This compound | 60:40 | Soft, flexible, and tough composition |
| Ethyl Cellulose | This compound | 50:50 | Very soft and flexible composition |
This table is generated based on data from historical patent literature.
As a Component in Polymer Formulations
Beyond its primary role as a plasticizer, this compound is a component in polymer formulations designed to achieve specific material characteristics. In the context of cellulose ether compositions, it is one of several potential ester plasticizers that can be used to create flexible and tough materials. These formulations can be processed through methods like milling or by dissolving the components in a suitable solvent, which is later evaporated. The resulting products are noted for their rubbery nature and the retention of these properties even at low temperatures.
Emerging Applications in Novel Technologies
Currently, there is no scientific literature or patent information available to describe any emerging applications or use of this compound in novel technologies.
Environmental Fate and Degradation Pathways of Butyl Cyclohexanecarboxylate
Biodegradation in Environmental Compartments
Biodegradation is a key process in the environmental breakdown of organic compounds. It involves the metabolic action of microorganisms and their enzymes to transform or mineralize the parent compound.
Direct studies on the microbial degradation of butyl cyclohexanecarboxylate (B1212342) in soil and aquatic environments are limited. However, the degradation pathway can be inferred from studies on structurally similar compounds, such as other esters and the expected breakdown product, cyclohexanecarboxylic acid. The initial step in the biodegradation of butyl cyclohexanecarboxylate is likely the hydrolysis of the ester bond by microbial esterases, yielding butanol and cyclohexanecarboxylic acid.
Microbial populations capable of degrading phthalic acid esters (PAEs), which also feature ester linkages, have been readily isolated from various environments, including river water, sediments, and soil. asm.orgnih.gov Both Gram-negative and Gram-positive bacteria have demonstrated the ability to degrade PAEs, with Gram-positive bacteria often showing a broader substrate range. nih.gov It is plausible that similar microbial communities would be capable of degrading this compound.
Once formed, cyclohexanecarboxylic acid is known to be biodegradable. Studies have shown that bacteria can metabolize cyclohexanecarboxylic acid through a β-oxidation pathway. acs.org This process involves the conversion of cyclohexanecarboxylic acid to its coenzyme A (CoA) derivative, followed by a series of enzymatic reactions analogous to fatty acid oxidation.
The primary enzymatic reaction initiating the breakdown of this compound is hydrolysis, catalyzed by esterases. These enzymes cleave the ester bond, releasing the corresponding alcohol and carboxylic acid. nih.gov Esterases capable of hydrolyzing phthalate (B1215562) esters have been identified in various microorganisms. nih.gov
Following the initial hydrolysis, the resulting cyclohexanecarboxylic acid undergoes further biotransformation. The key enzymes involved in its degradation via the β-oxidation pathway include:
Cyclohexanecarboxyl-CoA synthetase: Activates cyclohexanecarboxylic acid by converting it to cyclohexanecarboxyl-CoA.
Acyl-CoA dehydrogenase: Catalyzes the first step in the β-oxidation spiral.
The subsequent enzymatic steps would further break down the cyclohexane (B81311) ring, eventually leading to intermediates that can enter central metabolic pathways. acs.org
Environmental Distribution and Mobility Studies
The distribution and mobility of this compound in the environment are governed by its physicochemical properties, including its volatility, water solubility, and tendency to adsorb to soil and sediment.
Adsorption: The mobility of this compound in soil and aquatic systems is influenced by its adsorption to organic matter and mineral surfaces. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. Based on its estimated LogP (octanol-water partition coefficient) of approximately 3.4, this compound is expected to have moderate adsorption to soil and sediment, which would limit its mobility in the aqueous phase. nih.govnih.gov Compounds with higher Koc values are less mobile in soil and less likely to leach into groundwater.
Physicochemical Properties Influencing Environmental Fate
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ nih.govnih.gov | - |
| Molecular Weight | 184.27 g/mol nih.govnih.gov | - |
| LogP (Octanol-Water Partition Coefficient) | ~3.4 nih.govnih.gov | Moderate potential for bioaccumulation and adsorption to organic matter. |
| Water Solubility | Estimated to be low chemeo.com | Limited mobility in aqueous systems, tendency to partition to sediment. |
| Vapor Pressure | Not specifically found | Influences volatilization rate. |
| Henry's Law Constant | Not specifically found | Indicates partitioning between air and water. |
Identification and Analysis of Degradation Metabolites
The elucidation of the degradation pathways of this compound involves the identification and analysis of its intermediate metabolites. This process relies on the initial breakdown of the parent compound and the subsequent metabolism of its constituent parts. The analytical workflow to identify these transient molecules typically employs advanced chromatographic and spectroscopic techniques.
The primary and most anticipated initial step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. lubesngreases.comnih.govresearchgate.net This reaction is catalyzed by esterase enzymes, which are widespread in microorganisms. The hydrolysis cleaves the molecule into two smaller, more readily metabolizable compounds: butanol and cyclohexanecarboxylic acid. youtube.com
Following this initial cleavage, the resulting cyclohexanecarboxylic acid is expected to enter established microbial degradation pathways. The specific metabolites formed would then depend on the prevailing environmental conditions, particularly the presence or absence of oxygen. Under aerobic conditions, the degradation of cyclohexanecarboxylic acid is known to proceed through hydroxylation and subsequent ring cleavage. In anaerobic environments, a different pathway involving coenzyme A ligation is utilized by microorganisms to break down the cyclic structure.
The identification and quantification of these degradation products are primarily accomplished through a combination of sophisticated analytical methods. These techniques are essential for separating the complex mixture of compounds in an environmental or laboratory sample and for determining the precise chemical structure of each metabolite.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. usherbrooke.ca For the analysis of degradation metabolites like butanol, cyclohexanecarboxylic acid, and their subsequent products, a derivatization step is often necessary to increase their volatility and thermal stability. usherbrooke.catheses.cz GC-MS provides excellent separation of compounds and generates unique mass spectra for each, which can be compared against spectral libraries for identification. youtube.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile tool for analyzing a wide range of compounds, particularly those that are non-volatile or thermally labile. dtu.dkacs.org It is well-suited for detecting polar metabolites, such as hydroxylated or carboxylated intermediates, directly from aqueous samples without the need for derivatization. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ions, which aids in the confident identification of unknown metabolites. nih.govacs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of unknown compounds. rsc.orgresearchgate.netnih.govmdpi.com While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous determination of its structure. nih.govnih.gov It is particularly valuable when authentic standards of suspected metabolites are not available for comparison.
Expected Degradation Metabolites:
Based on established principles of ester hydrolysis and known microbial metabolic pathways for cyclic acids, a proposed degradation pathway for this compound can be outlined. The following table details the expected metabolites.
| Metabolite Name | Parent Compound | Expected Degradation Pathway | Chemical Formula |
|---|---|---|---|
| Butanol | This compound | Initial Hydrolysis | C4H10O |
| Cyclohexanecarboxylic acid | This compound | Initial Hydrolysis | C7H12O2 |
| 4-Hydroxycyclohexanecarboxylate | Cyclohexanecarboxylic acid | Aerobic Degradation | C7H12O3 |
| Pimelyl-CoA | Cyclohexanecarboxylic acid | Anaerobic Degradation | C28H46N7O18P3S |
| 3-Hydroxypimelyl-CoA | Pimelyl-CoA | Anaerobic Degradation | C28H46N7O19P3S |
Future Research Directions and Perspectives for Butyl Cyclohexanecarboxylate
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of esters often involves processes that are not environmentally benign. Consequently, a significant area of future research is the development of novel and sustainable synthetic routes for butyl cyclohexanecarboxylate (B1212342).
A primary focus is the utilization of biomass as a renewable feedstock. rsc.orgua.esnih.gov The conversion of biomass-derived platform molecules, such as levulinic acid, into valuable esters is a promising avenue. rsc.org Research is exploring the direct transformation of non-food biomass into hydrocarbon fuels and chemicals, where esters like butyl cyclohexanecarboxylate could serve as intermediates or final products. rsc.orgua.es One-pot reactions that combine multiple synthetic steps are being developed to improve efficiency and reduce waste, such as the synthesis of biomass-based hyperbranched poly(ether)s end-capped with esters for use as non-toxic plasticizers. nih.gov
Photocatalysis represents another innovative approach, using visible light to drive chemical reactions under mild conditions. nih.govsemanticscholar.orgresearchgate.net This method can be used for the synthesis of complex cyclic molecules and could be adapted for the production of cyclohexanone (B45756), a precursor to cyclohexanecarboxylic acid. semanticscholar.orgresearchgate.net Tandem reactions that combine photoredox cycles with other catalytic processes are being explored to construct C-C bonds efficiently without the need for harsh reagents. semanticscholar.org
The use of ionic liquids as both catalysts and green solvents in esterification reactions is also a key research area. google.comajast.netresearchinschools.orgbeilstein-journals.orgnih.gov Ionic liquids offer advantages such as low vapor pressure, thermal stability, and recyclability, making them a more sustainable alternative to traditional acid catalysts like sulfuric acid. ajast.netresearchinschools.org Research is focused on designing task-specific ionic liquids that are highly efficient and selective for esterification reactions. ajast.netnih.gov
Furthermore, chemo-enzymatic cascade reactions are gaining attention. nih.govcardiff.ac.uk These processes combine the selectivity of biocatalysts with the efficiency of chemical catalysts in a single pot, offering a powerful strategy for sustainable chemical production from biomass. nih.gov For instance, a cascade reaction combining visible-light-driven photocatalysis with whole-cell biocatalysis has been used to convert cyclohexane (B81311) to ε-caprolactone, demonstrating the potential for complex synthesis from simple starting materials. nih.govresearchgate.net
Exploration of Advanced Catalytic Systems and Processes
The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Future research is dedicated to the exploration of advanced catalysts that offer improved performance under milder reaction conditions.
Ruthenium-based homogeneous catalysts have shown significant promise for the hydrogenation of esters to alcohols, a reaction that can be reversed to produce esters. nih.govacs.orguva.nlacs.orgrsc.org Research is focused on understanding the mechanism of these catalysts to improve their activity and selectivity. nih.govuva.nl For example, ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be highly active for ester hydrogenation under relatively mild conditions. acs.org
Bifunctional heterogeneous catalysts are another important area of investigation. rsc.org These catalysts often consist of a metal supported on a material that actively participates in the reaction, such as Ru/TiO2 or Ru/C. rsc.org The interaction between the metal and the support can enhance catalytic activity and selectivity. Research is ongoing to develop novel catalyst supports and bimetallic systems to further improve performance. rsc.org
Manganese-based catalysts are emerging as a more abundant and less expensive alternative to noble metal catalysts for hydrogenation reactions. researchgate.net Heterogeneous manganese catalysts have demonstrated high efficiency in the reductive depolymerization of polyesters, a process related to ester synthesis. researchgate.net
The use of ionic liquids as catalysts, rather than just solvents, is a significant advancement. google.comajast.netresearchinschools.orgbeilstein-journals.org Acidic ionic liquids can effectively catalyze esterification reactions with the advantages of being non-corrosive, reusable, and leading to simpler product purification. google.comresearchinschools.org The development of functionalized ionic liquids with tailored acidity and properties is an active area of research. nih.gov
Below is a table summarizing some advanced catalytic systems being explored for reactions relevant to this compound synthesis.
Table 1: Advanced Catalytic Systems for Ester Synthesis and Related Reactions| Catalyst Type | Example | Relevant Reaction | Key Advantages | Citations |
|---|---|---|---|---|
| Homogeneous Ruthenium | Ruthenium(II) complex with NHC-amine ligand | Ester Hydrogenation | High activity under mild conditions | acs.org |
| Heterogeneous Bifunctional | Ru/TiO₂, Ru/C | Carboxylic Acid Hydrogenation | High conversion rates | rsc.org |
| Homogeneous Manganese | Monoligated Mn PN complexes | Ester Hydrogenation | Use of abundant, inexpensive metal | researchgate.net |
| Ionic Liquid | Brønsted acidic ionic liquids | Esterification | Reusable, non-corrosive, green solvent | ajast.netresearchinschools.org |
Investigation of this compound in Emerging Technologies
Future research will also focus on exploring the potential applications of this compound in various emerging technologies, driven by its physical properties and potential for sustainable production.
One promising application is in the field of biodegradable polymers . As the demand for sustainable materials grows, biomass-derived compounds are being investigated as building blocks for new polymers. nih.gov this compound, with its ester functionality, could potentially be used as a monomer or a plasticizer in the formulation of biodegradable polyesters. Research in this area would involve polymerization studies and characterization of the resulting materials' properties.
Another potential application is as a green solvent . With increasing regulations on volatile organic compounds (VOCs), there is a need for environmentally friendly solvents. Esters are known to be effective solvents for a variety of applications. geeksforgeeks.org The physical properties of this compound, such as its boiling point and solubility characteristics, could make it a suitable replacement for more hazardous solvents in certain industrial processes. libretexts.org Further research would be needed to evaluate its performance as a solvent and its environmental impact.
The use of esters in energy storage is also an emerging field. Biomass-derived polyol esters are being investigated as sustainable phase change materials (PCMs) for thermal energy storage. rsc.org These materials can store and release large amounts of energy during their phase transitions. While this research has focused on other esters, the principles could be applied to this compound, investigating its thermal properties and potential for use in PCM applications.
Deeper Mechanistic Understanding of Complex Chemical Reactions
A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of more efficient catalysts.
For the hydrogenation of esters, a key reaction in both their synthesis and conversion, detailed mechanistic studies are ongoing. nih.govuva.nlacs.org Researchers are using a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT), to elucidate the reaction pathways. nih.govacs.org For ruthenium-catalyzed ester hydrogenation, a concerted, asynchronous bifunctional mechanism has been proposed, involving a proton transfer from the catalyst to the carbonyl group of the ester. acs.org A deeper understanding of these mechanisms will enable the rational design of catalysts with enhanced activity and selectivity.
The mechanism of heterogeneous catalysis is also a subject of intense research. libretexts.org The interaction of reactants with the catalyst surface is a complex process involving adsorption, surface reaction, and desorption. libretexts.org Understanding these steps at a molecular level is key to designing more robust and efficient heterogeneous catalysts for the synthesis of this compound.
Computational and Data-Driven Approaches for Property Prediction and Design
In recent years, computational and data-driven approaches have become powerful tools in chemical research. These methods are being increasingly applied to predict the properties of molecules and to design new materials and processes.
Machine learning (ML) is being used to predict the outcomes of chemical reactions, such as the hydrogenation of esters. researchgate.netrsc.orgcam.ac.ukrsc.orgresearchgate.net By training ML models on large datasets of reaction data, it is possible to predict reaction yields and identify optimal reaction conditions and catalysts. researchgate.netrsc.org This approach can significantly accelerate the discovery and development of new catalytic systems for the synthesis of this compound. For example, ML models have been developed to predict the performance of ruthenium catalysts in ester hydrogenation with high accuracy. researchgate.netrsc.orgcam.ac.ukrsc.org
Artificial neural networks (ANNs) are being employed to predict the physical properties of esters, such as their flash point. nih.gov These predictive models can be used to assess the safety and handling requirements of compounds like this compound without the need for extensive experimental measurements.
Furthermore, molecular representation learning is being used to develop models that can predict a wide range of physical properties for organic molecules. arxiv.org These models can be used in high-throughput screening to identify molecules with desired properties for specific applications, such as novel immersion coolants or energy-saving materials. arxiv.org Such approaches could be used to design novel cyclohexanecarboxylate esters with tailored properties.
The table below provides an overview of some data-driven approaches and their applications relevant to this compound.
Table 2: Computational and Data-Driven Approaches in Ester Research| Approach | Application | Predicted Parameter | Potential Benefit for this compound | Citations |
|---|---|---|---|---|
| Machine Learning | Catalyst Discovery | Reaction Yield, Catalyst Properties | Faster development of efficient catalysts | researchgate.netrsc.orgresearchgate.net |
| Artificial Neural Networks | Property Prediction | Flash Point | Enhanced safety assessment | nih.gov |
| Molecular Representation Learning | Materials Discovery | Electrical, Mechanical, Thermal Properties | Design of novel esters for specific applications | arxiv.org |
Sustainable Management and Environmental Remediation Strategies Related to this compound
As with any chemical compound, the development of sustainable management and environmental remediation strategies for this compound is essential.
A key area of research is the biodegradation of cyclohexanecarboxylic acid and its derivatives. Studies have shown that microorganisms can degrade cyclohexanecarboxylic acid through a beta-oxidation pathway. nih.gov Acclimated activated sludge has also been shown to effectively degrade cyclohexane carboxylic acid, with the degradation kinetics being influenced by factors such as pH and temperature. nih.gov Further research could focus on identifying and engineering microorganisms or enzyme systems specifically for the efficient biodegradation of this compound in case of environmental release. The development of 3D-QSAR models can also aid in designing more environmentally friendly and biodegradable esters. mdpi.com
The principles of a circular economy are also relevant, where waste from one process becomes a feedstock for another. researchgate.net For example, if this compound is used in the production of a polymer, developing chemical recycling methods to recover the monomer or other valuable chemicals at the end of the product's life would be a key research goal.
Conclusion
Summary of Key Academic Findings on Butyl Cyclohexanecarboxylate (B1212342)
Academic research specifically focused on Butyl cyclohexanecarboxylate is not extensive, with much of the available data derived from broader studies of esters or from chemical databases. Key information from these sources indicates that this compound is a stable organic compound with predictable properties based on its constituent functional groups.
Spectroscopic data is a cornerstone of its academic characterization. nih.gov The mass spectrum of this compound shows a prominent peak at m/z 129, corresponding to the cyclohexanecarbonyl cation, and another significant peak related to the butyl group. nih.gov Infrared spectroscopy reveals characteristic absorptions for the C=O ester bond. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon environments within the molecule. nih.gov
Studies on related compounds, such as other cyclohexanecarboxylate esters, have explored their conformational analysis, revealing the preference for the chair conformation of the cyclohexane (B81311) ring. While direct studies on the conformational preferences of the butyl group in this compound are not prevalent, research on similar structures suggests that the bulky butyl group influences the steric environment around the ester linkage. nih.gov
The synthesis of this compound is typically achieved through standard esterification methods, such as the Fischer-Speier esterification, which involves the acid-catalyzed reaction of cyclohexanecarboxylic acid with butanol. While effective, research into alternative, milder, and more efficient catalytic systems for esterification is a continuous area of academic inquiry.
Synthesis of Knowledge and Identification of Remaining Research Gaps
The collective knowledge on this compound paints a picture of a well-defined organic ester with predictable chemical behavior. Its synthesis is straightforward, and its analytical characterization is well-established through standard spectroscopic techniques. However, a deeper dive into the academic literature reveals significant gaps in our understanding of this specific compound.
A primary research gap is the limited body of work dedicated exclusively to this compound. Much of the available information is extrapolated from studies on analogous compounds. This highlights a need for more focused research to delineate its unique properties and potential applications.
Specific areas where research is lacking include:
Detailed Mechanistic Studies: While the general mechanism of its synthesis is understood, detailed kinetic and mechanistic studies of its formation under various catalytic conditions are not readily available.
Industrial Synthesis Optimization: There is a lack of published research on the optimization of industrial-scale synthesis of this compound, focusing on aspects like catalyst reusability, process efficiency, and green chemistry principles.
Comprehensive Toxicological and Environmental Fate Studies: Direct and comprehensive toxicological data for this compound is scarce. thegoodscentscompany.comepa.gov Similarly, detailed studies on its biodegradation pathways, persistence in different environmental compartments, and potential for bioaccumulation are needed to fully assess its environmental impact. nih.govecetoc.orgnih.gov
Exploration of Novel Applications: While its use as a chemical intermediate is noted in patent literature, dedicated academic research into novel applications, for instance, as a specialty solvent, a fragrance component, or a building block in polymer chemistry, is a significant unexploited area.
Broader Implications for Chemical Science and Related Fields
Despite the limited specific research, the study of this compound holds broader implications for chemical science and related fields. As a model compound, it can contribute to a more profound understanding of the structure-property relationships in esters containing alicyclic and aliphatic groups.
The exploration of its synthesis can drive innovation in catalysis, particularly in developing more sustainable and efficient esterification processes. Such advancements would have wide-ranging implications for the chemical industry, which relies heavily on ester synthesis for a vast array of products.
Furthermore, a thorough investigation of its toxicological and environmental profile would contribute valuable data to the broader field of environmental science and chemical safety. Understanding the fate and effects of such a compound can inform regulatory frameworks and promote the design of safer and more environmentally benign chemicals.
In the context of materials science, the incorporation of the cyclohexyl and butyl moieties from this compound into new polymers could lead to materials with unique thermal and mechanical properties. This could open up new avenues for the development of advanced plastics and resins.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 6553-81-7 | nih.gov |
| Molecular Formula | C11H20O2 | nih.gov |
| Molecular Weight | 184.28 g/mol | nih.gov |
| InChI | InChI=1S/C11H20O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h10H,2-9H2,1H3 | nih.gov |
| InChIKey | IPGMIYAOWRJGBE-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CCCCOC(=O)C1CCCCC1 | nih.gov |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 3.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 184.146329876 | nih.gov |
| Monoisotopic Mass | 184.146329876 | nih.gov |
| Topological Polar Surface Area | 26.3 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
Q & A
Basic: What are the standard synthetic routes for butyl cyclohexanecarboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves esterification between cyclohexanecarboxylic acid and butanol, catalyzed by acid (e.g., H₂SO₄) or enzymatic methods. Key optimization parameters include:
- Temperature: 80–120°C for conventional acid catalysis; lower temperatures (30–60°C) for lipase-mediated synthesis .
- Solvent Selection: Toluene or hexane for azeotropic removal of water to shift equilibrium toward ester formation.
- Purity Monitoring: Gas chromatography (GC) with flame ionization detection (FID) is recommended to quantify isomers and assess purity (>98% by GC, as in isomer separation protocols) .
Advanced: How can computational methods predict the reactivity of this compound derivatives?
Answer:
Density Functional Theory (DFT) calculations can model:
- Conformational Stability: Analyze chair vs. boat conformations of the cyclohexane ring using Gaussian or ORCA software.
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Solvent Effects: Use COSMO-RS to simulate solvation energetics. Cross-validate with experimental data (e.g., X-ray crystallography for bond angles, as in trans-4-nitrophenyl derivatives ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 0.90 (t, 3H, -CH₂CH₂CH₂CH₃), δ 1.20–1.80 (m, cyclohexane protons) | Confirm ester linkage and substituent positions . |
| IR | 1720–1740 cm⁻¹ (C=O stretch) | Verify ester group formation. |
| GC-MS | Molecular ion peak at m/z 198.30 (C₁₂H₂₂O₂) | Assess purity and isomer ratios . |
Advanced: How to resolve contradictions between experimental and theoretical data for cyclohexanecarboxylate derivatives?
Answer:
- Multi-Technique Validation: Combine NMR, X-ray crystallography, and computational results (e.g., if DFT-predicted bond lengths deviate from crystallographic data by >0.05 Å, re-examine basis sets or solvent models) .
- Error Analysis: Quantify instrumental uncertainty (e.g., ±0.01 Å in X-ray data) and computational approximations (e.g., B3LYP vs. M06-2X functionals).
- Reproducibility: Document reaction conditions meticulously (see guidelines for experimental reporting ).
Basic: How to separate and analyze isomer mixtures of this compound?
Answer:
- Chromatography: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (95:5) mobile phase. Retention times vary by 2–5 minutes for cis/trans isomers.
- GC Analysis: Optimize temperature gradients (e.g., 50°C to 250°C at 10°C/min) to resolve isomers, as demonstrated in tert-butylcyclohexyl acetate separations .
Advanced: What challenges arise in crystallizing this compound for structural studies, and how are they addressed?
Answer:
- Crystallization Barriers: Low melting point (<50°C) and high flexibility of the butyl chain. Mitigation strategies:
- Data Collection: Employ synchrotron radiation for small crystals (<0.1 mm). Refinement with SHELXL ensures accuracy in anisotropic displacement parameters .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Ventilation: Use fume hoods to limit vapor exposure (TLV: 50 ppm).
- PPE: Nitrile gloves, safety goggles, and lab coats. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage: In airtight containers at –20°C to prevent hydrolysis.
Advanced: How to design a study investigating the enzymatic hydrolysis kinetics of this compound?
Answer:
- Enzyme Selection: Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel.
- Kinetic Assays: Monitor ester cleavage via pH-stat titration or UV-Vis (release of cyclohexanecarboxylic acid at 210 nm).
- Data Modeling: Fit to Michaelis-Menten equation; calculate kₐₜ and Kₘ using nonlinear regression. Include error bars from triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
